S-Diphenylmethyl-L-cysteine
CAS No.: 5191-80-0
VCID: VC21537728
Molecular Formula: C16H17NO2S
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
S-Diphenylmethyl-L-cysteine is a derivative of the amino acid cysteine, which plays a crucial role in various biological processes due to its sulfur-containing structure. This compound is widely utilized in medicinal chemistry for synthesizing biologically active molecules and drug development. It is particularly noted for its applications in pharmaceutical development, biochemical research, antioxidant studies, cosmetic applications, and the food industry . Synthesis and Chemical ReactionsS-Diphenylmethyl-L-cysteine can be synthesized from L-cysteine by introducing a diphenylmethyl group. This process typically involves acylation and alkylation reactions. The compound participates in various chemical reactions, which are significant for modifying its structure for specific applications in medicinal chemistry . Pharmaceutical DevelopmentS-Diphenylmethyl-L-cysteine is crucial in synthesizing drugs, especially those targeting neurological disorders. It modulates neurotransmitter activity, making it valuable for developing treatments for such conditions . Biochemical ResearchThis compound serves as a tool in studying protein interactions and enzyme activities. It helps researchers understand cellular processes and disease mechanisms, contributing to advancements in biochemical research . Antioxidant StudiesKnown for its antioxidant properties, S-Diphenylmethyl-L-cysteine is used in formulations aimed at reducing oxidative stress. This is beneficial in combating aging and chronic diseases associated with oxidative damage . Cosmetic ApplicationsIncorporated into skincare products, S-Diphenylmethyl-L-cysteine enhances skin health by protecting against environmental damage. Its antioxidant properties help maintain skin integrity and reduce signs of aging . Food IndustryThe compound is explored as a natural preservative due to its ability to inhibit microbial growth, thereby extending the shelf life of food products . Comparison with Related Compounds |
---|---|
CAS No. | 5191-80-0 |
Product Name | S-Diphenylmethyl-L-cysteine |
Molecular Formula | C16H17NO2S |
Molecular Weight | 287.4 g/mol |
IUPAC Name | 2-amino-3-benzhydrylsulfanylpropanoic acid |
Standard InChI | InChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19) |
Standard InChIKey | SHOGZCIBPYFZRP-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)[O-])[NH3+] |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N |
Synonyms | 5191-80-0;(R)-2-amino-3-(benzhydrylthio)propanoicacid;S-Diphenylmethyl-L-cysteine;S-Benzhydryl-L-cysteine;L-3-(Diphenylmethylthio)alanine;NSC86162;CYSTEINE,S-DIPHENYLMETHYL-,L-;CHEMBL433998;L-Cysteine,S-(diphenylmethyl)-;Alanine,3-(diphenylmethylthio)-,L-;BRN2565688;Alanine,3-((diphenylmethyl)thio)-,L-;Alanine,3-[(diphenylmethyl)thio]-,L-;Cysteine(dpm)-OH;Benzhydrylcysteine#;H-Cys(Dpm)-OH;AC1L2HYE;(R)-S-Diphenylmethylcysteine;SCHEMBL1913648;BDBM23773;CTK8G3076;MolPort-003-910-953;SHOGZCIBPYFZRP-AWEZNQCLSA-N;ZINC4787119;7087AH |
PubChem Compound | 257723 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume